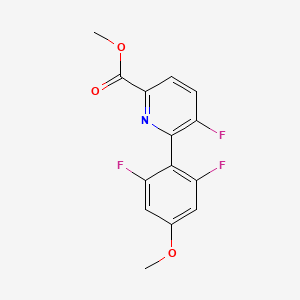
Methyl 6-(2,6-difluoro-4-methoxyphenyl)-5-fluoropicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(2,6-difluoro-4-methoxyphenyl)-5-fluoropicolinate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a picolinate core substituted with fluorine and methoxy groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2,6-difluoro-4-methoxyphenyl)-5-fluoropicolinate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
-
Preparation of 2,6-Difluoro-4-methoxybenzaldehyde: : This intermediate can be synthesized by reacting 3,5-difluoroanisole with titanium tetrachloride and dichloromethyl methyl ether in dichloromethane at 0°C. The reaction mixture is then stirred, poured into ice-water, and extracted with dichloromethane. The organic layer is washed, dried, and subjected to chromatography to yield 2,6-difluoro-4-methoxybenzaldehyde .
-
Formation of the Picolinate Core: : The picolinate core can be synthesized by reacting 2,6-difluoro-4-methoxybenzaldehyde with appropriate reagents to introduce the fluorine and methoxy groups at the desired positions.
-
Esterification: : The final step involves the esterification of the picolinate core with methanol to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2,6-difluoro-4-methoxyphenyl)-5-fluoropicolinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove specific substituents or reduce double bonds within the molecule.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl 6-(2,6-difluoro-4-methoxyphenyl)-5-fluoropicolinate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated structure makes it useful for imaging studies using techniques like positron emission tomography (PET).
Medicine: The compound has potential applications in drug discovery and development. Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic agents.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-(2,6-difluoro-4-methoxyphenyl)-5-fluoropicolinate involves its interaction with specific molecular targets. The fluorine and methoxy groups play a crucial role in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-4-methoxybenzaldehyde: This compound is an intermediate in the synthesis of Methyl 6-(2,6-difluoro-4-methoxyphenyl)-5-fluoropicolinate and shares similar structural features.
2,6-Difluoro-4-methoxyphenylboronic acid: Another related compound used in various organic synthesis reactions.
(E)-1-(2,6-difluoro-4-methoxyphenyl)-2-(4-methoxyphenyl)diazene: This compound has a similar fluorinated aromatic structure and is used in photoswitching applications.
Uniqueness
This compound is unique due to its specific substitution pattern on the picolinate core. The combination of fluorine and methoxy groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C14H10F3NO3 |
|---|---|
Molecular Weight |
297.23 g/mol |
IUPAC Name |
methyl 6-(2,6-difluoro-4-methoxyphenyl)-5-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C14H10F3NO3/c1-20-7-5-9(16)12(10(17)6-7)13-8(15)3-4-11(18-13)14(19)21-2/h3-6H,1-2H3 |
InChI Key |
TZWQAHFVGAUZLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C2=C(C=CC(=N2)C(=O)OC)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















